molecular formula C7H6N4O B13122563 Imidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 76075-27-9

Imidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B13122563
CAS No.: 76075-27-9
M. Wt: 162.15 g/mol
InChI Key: HOEDODNTXLPKFK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyrimidines with α-halocarbonyl compounds. Another approach involves the use of 1,3-dicarbonyl compounds, nitroolefins, or alkynes . These reactions are often carried out under mild conditions, using catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the this compound derivative being studied .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a highly versatile compound for research and development .

Properties

CAS No.

76075-27-9

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H,(H2,8,12)

InChI Key

HOEDODNTXLPKFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)N

Origin of Product

United States

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